(2S)-4-oxoazetidin-2-yl acetate
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Overview
Description
4-Acetoxy-2-azetidinone is a versatile compound known for its significant role in the synthesis of various antibiotics, particularly carbapenem and penem derivatives . This compound is a four-membered lactam with an acetoxy group at the fourth position, making it a crucial intermediate in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2-azetidinone typically involves the [2+2] cycloaddition of ketenes to Schiff bases . Another method includes using optically active natural sources such as L-threonine . The process avoids tedious and costly column chromatographic or recrystallized separation steps for diastereomers, thus improving the overall yield and making it more economical for large-scale production .
Industrial Production Methods: Industrial synthesis often employs oxidative decarboxylation mechanisms. For instance, the reaction of 4a (or 4b) with an oxidizing agent goes through a lead (IV) carboxylate intermediate, decomposing to an alkyl radical and forming an acyliminium cation . This cation reacts smoothly with nucleophiles due to stabilization by adjacent nitrogen atoms .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:
Oxidation: Involves the formation of acyliminium cations from alkyl radicals.
Reduction: Typically involves the reduction of the lactam ring.
Substitution: Commonly occurs at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Lead (IV) carboxylate.
Reducing Agents: Commonly used reducing agents for lactam rings.
Nucleophiles: React with acyliminium cations formed during oxidation.
Major Products:
Carbapenem and Penem Derivatives: These are major products formed from the reactions involving 4-Acetoxy-2-azetidinone.
Scientific Research Applications
4-Acetoxy-2-azetidinone is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Acetoxy-2-azetidinone involves the formation of acyliminium cations during oxidation. These cations are stabilized by adjacent nitrogen atoms and react with nucleophiles to form various derivatives . This mechanism is crucial in the synthesis of antibiotics, where the compound acts as a pseudo substrate, acylating the active sites of enzymes and inhibiting their action .
Comparison with Similar Compounds
- 3-Acetoxy-3-propanolactam
- 3-Acetoxybenzoic Acid
- 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone
Comparison: 4-Acetoxy-2-azetidinone is unique due to its high regio- and diastereoselectivity in reactions, making it a preferred intermediate in the synthesis of antibiotics . Unlike its similar compounds, it avoids the need for extensive chromatographic separation, thus being more economical for industrial production .
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
[(2S)-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1 |
InChI Key |
OEYMQQDJCUHKQS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)N1 |
Canonical SMILES |
CC(=O)OC1CC(=O)N1 |
Origin of Product |
United States |
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